N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyridazine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of a catalyst such as piperidine.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via a cyclization reaction involving hydrazine derivatives and diketones.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also feature a benzothiazole moiety and have been studied for their biological potential.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown antibacterial activity and are synthesized using similar coupling reactions.
The uniqueness of this compound lies in its combination of benzothiazole and pyridazine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-14-11-16(24)23(12-7-3-2-4-8-12)22-17(14)18(25)21-19-20-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZUOHNSKSFIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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